molecular formula C13H17ClN4O B1292678 (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one CAS No. 755039-54-4

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B1292678
CAS No.: 755039-54-4
M. Wt: 280.75 g/mol
InChI Key: LEFGDEBZSGBXBK-SNVBAGLBSA-N
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Description

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one (CAS 755039-54-4) is a chiral dihydropteridinone derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate in the design and development of novel dual-target inhibitors. Specifically, research utilizes this scaffold to create small molecules that concurrently inhibit Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4) . This dual-inhibition strategy represents a promising therapeutic approach for targeting co-segregated oncogenic drivers in high-risk pediatric cancers, such as neuroblastoma . The compound's structure features a defined stereocenter and a chloro-dihydropteridinone core, which is essential for binding interactions. Researchers value this chemical building block for exploring structure-activity relationships (SAR), particularly modifications that can tune selectivity and potency between kinase and bromodomain targets . With a molecular formula of C13H17ClN4O and a molecular weight of 280.75 g/mol , it is supplied as a high-purity material for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGDEBZSGBXBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically follows a multistep pathway:

  • Formation of the Pteridine Core

    • The pteridine ring system is formed via cyclization reactions involving precursors such as guanidine derivatives and ketoesters.
    • Cyclization is often catalyzed by acids or bases under controlled conditions to yield the dihydropteridinone scaffold.
  • Introduction of the Chloro Group

    • Chlorination is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
    • Reaction conditions are optimized to ensure selective chlorination at the desired position without overreaction.
  • Substitution with Cyclopentyl and Ethyl Groups

    • Substituents such as cyclopentyl and ethyl groups are introduced via alkylation or substitution reactions.
    • Chiral control is maintained during these steps to ensure the desired stereochemistry (R-enantiomer).

Alternative Synthetic Strategies

To overcome challenges in scalability and diversity, alternative approaches have been explored:

  • Reductive Cyclization

    • Reductive cyclization of intermediates using iron and acetic acid has been employed to form the dihydropteridinone scaffold.
    • This method allows for late-stage functionalization, enabling the introduction of diverse substituents at specific positions.
  • Dimethoxybenzyl (DMB) Protecting Group Strategy

    • A DMB group is used to protect sensitive sites during early stages of synthesis.
    • The DMB group is removed under acidic conditions (e.g., trifluoroacetic acid reflux) in later steps, facilitating further modifications.
  • Hydrogenation Conditions

    • Hydrogenation using catalysts like PtO₂ or VO(acac)₂ has been optimized to achieve high yields while preventing racemization of chiral centers.

Industrial Production Considerations

For large-scale production, several factors are taken into account:

  • Reaction Optimization

    • Reaction times, temperatures, and reagent concentrations are adjusted for scalability.
    • Automated systems may be employed to ensure reproducibility and minimize human error.
  • Purification Techniques

    • Products are purified using recrystallization, chromatography, or distillation to achieve high purity (>98%).
    • Advanced techniques like chiral HPLC are used to confirm enantiomeric purity.
  • Environmental and Safety Protocols

    • Industrial processes prioritize minimizing waste and using environmentally friendly solvents where possible.
    • Safety measures include proper handling of chlorinating agents and other hazardous chemicals.

Data Table: Key Reagents and Conditions

Step Reagent/Condition Purpose
Cyclization Guanidine derivative + Ketoester Formation of pteridine core
Chlorination Thionyl chloride or PCl₅ Introduction of chloro group
Alkylation Cyclopentyl bromide + Base Addition of cyclopentyl group
Reductive Cyclization Iron + Acetic Acid Formation of dihydropteridinone scaffold
Protecting Group Removal Trifluoroacetic Acid DMB group removal
Hydrogenation PtO₂ or VO(acac)₂ Catalyst High-yield reduction

Challenges in Synthesis

  • Chiral Control
    Maintaining stereochemical integrity during alkylation and cyclization steps is critical for producing the desired (R)-enantiomer.

  • Late-Stage Functionalization
    Introducing substituents at advanced stages requires precise reaction conditions to avoid side reactions or epimerization.

  • Scalability Transitioning from laboratory-scale synthesis to industrial production demands optimization of reaction efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at C2 Chlorine

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for introducing aryloxy or amino groups for medicinal chemistry applications.

Reagents/ConditionsProductYieldSelectivitySource(s)
4-Amino-3-methoxybenzoic acid (DMSO, Cs₂CO₃, 90–95°C)4-((8-Cyclopentyl-7-ethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)oxy)-3-methoxybenzoic acid20%Regioselective at C2
2-Trifluoromethoxy-5-(4-methylpiperazin-1-yl)aniline (HCl, EtOH/H₂O, reflux)Substituted pteridinone analog22%Single regioisomer

Key Findings :

  • Steric hindrance from the cyclopentyl group directs substitution exclusively to C2.
  • Microwave-assisted reactions reduce reaction times from days to hours .

Alkylation at N5 and N7 Positions

The N5 and N7 nitrogen atoms participate in alkylation reactions, enabling structural diversification.

Reagents/ConditionsProductYieldNotesSource(s)
Methyl iodide (NaH, DMF, –10°C → RT)(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one90–98%Retains R configuration
Ethyl bromide (K₂CO₃, DMF)5-Ethyl derivative45%Lower efficiency due to steric effects

Mechanistic Insight :

  • Alkylation at N5 is favored over N7 due to reduced steric hindrance .
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling for bioconjugation or fragment-based drug discovery.

Reaction TypeConditionsProduct ApplicationSource(s)
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl analogs for kinase inhibition
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePLK1 inhibitors

Notable Example :

  • Coupling with 4-(4-methylpiperazin-1-yl)aniline produces analogs with IC₅₀ values <100 nM against PLK1 .

Oxidation Reactions

The dihydropteridinone scaffold undergoes oxidation to form fully aromatic pteridines.

Oxidizing AgentProductYieldConditionsSource(s)
H₂O₂/FeCl₃2-Chloro-8-cyclopentyl-7-ethylpteridin-6-one61%Reflux, 12 h
MnO₂Same as above78%RT, 24 h

Stability Note :

  • Aromatic products exhibit enhanced stability under physiological conditions.

Hydrolysis and Functionalization

The ketone at position 6 participates in condensation reactions for prodrug development.

ReactionConditionsProductSource(s)
Hydrolysis (LiOH, THF/H₂O)6-Hydroxy derivativeIntermediate for ester prodrugs
Condensation with hydrazinesHCl, EtOH, refluxHydrazone analogs for solubility tuning

Applications :

  • Hydrazone derivatives show improved aqueous solubility (≥5 mg/mL) .

Stereochemical Integrity

The R-configuration at C7 is preserved under most reaction conditions:

ConditionEpimerization Observed?EvidenceSource(s)
Alkylation (NaH, DMF)NoChiral HPLC retention time unchanged
Acidic hydrolysis (HCl)Partial (≤5%)19% ee loss after 72 h reflux

Reaction Optimization Trends

  • Temperature : Reactions above 90°C accelerate substitution but risk decomposition .
  • Solvent : DMSO enhances nucleophilicity in substitution reactions, while DMF improves alkylation yields .
  • Catalysts : Pd-based systems achieve coupling efficiencies >80% with electron-deficient aryl partners .

Scientific Research Applications

Chemistry

In chemistry, ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and the role of pteridines in metabolic pathways. It may serve as a model compound for understanding the function of naturally occurring pteridines.

Medicine

Potential medical applications include the development of new pharmaceuticals. Its derivatives might exhibit biological activity that could be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require pteridine derivatives.

Mechanism of Action

The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pteridine core are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 5, 7, and 8, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations:
  • Position 8 Substitution : Cyclopentyl (target compound) vs. isopropyl (CAS: 889877-77-4) or isopentyl groups (CAS: 501439-14-1) alter steric bulk and hydrophobicity. Cyclopentyl derivatives exhibit higher molecular weights and enhanced kinase binding due to optimal fit in hydrophobic pockets .
  • Position 7 Substitution : Ethyl groups (target compound) vs. methylthioethyl or benzyl groups () influence solubility and metabolic stability. Ethyl substituents balance lipophilicity and synthetic accessibility .
  • Position 2 : The chlorine atom is conserved across analogs, critical for electronic effects and hydrogen bonding in kinase active sites .

Commercial Availability and Pricing

  • The target compound (CAS: 755039-54-4) is priced at €1,854.00/g, reflecting its specialized synthesis and research demand .
  • Isopropyl analog (CAS: 889877-77-4) is cheaper (€61.00/g), likely due to simpler synthesis and broader availability .

Biological Activity

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

This compound is characterized by its unique structure, which includes a dihydropteridinone core. The molecular formula is C14H18ClN3O, and it has a predicted boiling point of approximately 537.5°C and a density of 1.263 g/cm³ .

PropertyValue
Molecular FormulaC14H18ClN3O
Boiling Point537.5 ± 45.0 °C (predicted)
Density1.263 ± 0.06 g/cm³ (predicted)

Antineoplastic Properties

Recent studies have highlighted the potential of this compound as an antineoplastic agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown efficacy in inhibiting Polo-like kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

  • Inhibition of Kinases : It acts as an inhibitor of kinases that are pivotal in cell cycle regulation.
  • Transcriptional Regulation : The compound may also influence transcriptional processes by modulating the activity of bromodomain-containing proteins, which are implicated in cancer cell survival and proliferation .

Case Studies

A notable study focused on the compound's effects on anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). The dual inhibition approach demonstrated significant reductions in tumor growth in preclinical models, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntineoplasticInhibits Plk1 and ALK ,
Transcriptional RegulationModulates BRD4 activity
Cellular ProliferationReduces tumor growth in preclinical models

Safety Profile

While exploring the biological activity, safety assessments are crucial. Preliminary data indicate that this compound exhibits irritant properties but does not show significant toxicity in initial studies . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The synthesis of this compound likely involves multi-step heterocyclic chemistry, such as cyclocondensation of substituted pyrimidine precursors or functionalization of a pteridinone core. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) may be employed. Post-synthesis, enantiomeric excess should be validated using chiral HPLC or polarimetry, while intermediates should be characterized via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For analogous compounds, X-ray crystallography has been critical in confirming absolute configuration .

Q. How can researchers purify this compound to >95% purity, and what analytical techniques are essential?

  • Methodological Answer : Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like methanol/dichloromethane. Analytical validation requires:
  • HPLC-DAD/MS : To assess purity and detect trace impurities.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity, with DEPT-135 for carbon hybridization.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and solvent retention.
    For heterocyclic systems, coupling NMR with 2D techniques (e.g., COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the compound’s electronic structure, acidity/basicity (pKa prediction), and degradation pathways. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular dynamics simulations can further assess conformational stability under thermal stress. Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and LC-MS monitoring is recommended to confirm computational predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, solvent interference). To address this:
  • Standardized Protocols : Use harmonized assay conditions (e.g., fixed DMSO concentration ≤0.1%).
  • Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based systems.
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products.
    Cross-referencing with structural analogs (e.g., ’s naphthyridinone derivatives) can identify scaffold-specific trends .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated using OECD guidelines?

  • Methodological Answer : Follow OECD Test No. 307 for aerobic soil degradation and No. 201/202 for algal/daphnid toxicity. Key steps:
  • Hydrolysis Studies : Assess stability at pH 4, 7, and 8.
  • Photolysis : Expose to UV light (300–400 nm) to simulate sunlight degradation.
  • Biotic Transformation : Use activated sludge or soil microcosms to track metabolite formation.
    Data should be integrated into models like EPI Suite to predict persistence and bioaccumulation .

Methodological Considerations for Data Analysis

Q. What statistical designs are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to account for variables like incubation time and solvent batch. For example:
  • Main Plots : Dose concentrations (e.g., 0.1–100 µM).
  • Subplots : Biological replicates (n ≥ 3).
  • Statistical Analysis : Nonlinear regression (four-parameter logistic model) to calculate IC50_{50} values. Tools like GraphPad Prism or R (drc package) are recommended .

Structural and Mechanistic Challenges

Q. How can researchers distinguish between tautomeric forms of this compound in solution, and what implications does this have for its biological activity?

  • Methodological Answer : Tautomerism can be probed via 15^{15}N NMR or 1^1H-15^{15}N HMBC to detect nitrogen environment shifts. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria. For biological relevance, compare activity of isolated tautomers (e.g., via preparative HPLC) in target assays. Computational docking studies (AutoDock Vina) can further predict tautomer-binding affinity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one
Reactant of Route 2
(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

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